N-(4H-1,2,4-triazol-3-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide

Catalog No.
S16159404
CAS No.
M.F
C10H14N6O
M. Wt
234.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4H-1,2,4-triazol-3-yl)-2-(1,3,5-trimethyl-1H-py...

Product Name

N-(4H-1,2,4-triazol-3-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide

IUPAC Name

N-(1H-1,2,4-triazol-5-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide

Molecular Formula

C10H14N6O

Molecular Weight

234.26 g/mol

InChI

InChI=1S/C10H14N6O/c1-6-8(7(2)16(3)15-6)4-9(17)13-10-11-5-12-14-10/h5H,4H2,1-3H3,(H2,11,12,13,14,17)

InChI Key

JCRVVCHWBFOZQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CC(=O)NC2=NC=NN2

N-(4H-1,2,4-triazol-3-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is a chemical compound characterized by its unique structure that combines a triazole ring and a pyrazole moiety. The molecular formula of this compound is C11H14N4C_{11}H_{14}N_{4} with a molecular weight of approximately 218.25 g/mol. The compound features a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms, and a pyrazole ring, another five-membered structure with two nitrogen atoms. This combination imparts interesting chemical properties and potential biological activities.

The reactivity of N-(4H-1,2,4-triazol-3-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide can be attributed to the functional groups present in its structure. The acetamide group can undergo hydrolysis to form the corresponding acid and amine. Additionally, the triazole and pyrazole rings can participate in various substitution reactions due to their electron-rich nature. For instance:

  • Hydrolysis Reaction:
    N 4H 1 2 4 triazol 3 yl 2 1 3 5 trimethyl 1H pyrazol 4 yl acetamide+H2OAcid+Amine\text{N 4H 1 2 4 triazol 3 yl 2 1 3 5 trimethyl 1H pyrazol 4 yl acetamide}+H_2O\rightarrow \text{Acid}+\text{Amine}

The synthesis of N-(4H-1,2,4-triazol-3-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide can be achieved through several methods:

  • Condensation Reaction:
    • Reacting an appropriate triazole derivative with an acetamide in the presence of a catalyst.
  • Substitution Reaction:
    • Introducing the pyrazole moiety via nucleophilic substitution on an activated acetamide precursor.
  • Multi-step Synthesis:
    • Starting from simpler precursors to build the complex structure through sequential reactions.

N-(4H-1,2,4-triazol-3-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide may find applications in:

  • Pharmaceuticals: As potential drug candidates for treating infections or cancer.
  • Agriculture: In developing antifungal agents for crop protection.

The unique structural features may also allow for further modifications leading to new derivatives with enhanced properties.

Interaction studies involving N-(4H-1,2,4-triazol-3-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide would typically focus on its binding affinity to biological targets such as enzymes or receptors. Techniques such as molecular docking simulations and in vitro assays could be employed to evaluate its interactions with specific proteins or nucleic acids.

Several compounds share structural similarities with N-(4H-1,2,4-triazol-3-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide:

Compound NameStructural FeaturesBiological Activity
5-Amino-[1,2,4]triazoleContains a triazole ringAntifungal activity
3-Pyrazolyl-acetamidesContains a pyrazole ringAnticancer properties
1-HydroxypyrazolesHydroxy group on pyrazoleAntibacterial activity

Uniqueness: What sets N-(4H-1,2,4-triazol-3-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide apart is its dual heterocyclic nature that combines both triazole and pyrazole functionalities in one molecule. This structural diversity may enhance its biological profile compared to other compounds that feature only one type of heterocycle.

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

234.12290909 g/mol

Monoisotopic Mass

234.12290909 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-15

Explore Compound Types